2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide
Description
2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl-substituted imidazolidinone core and a hydroxyethyl side chain. The 3-chlorophenyl group enhances lipophilicity and may influence binding to biological targets, while the hydroxyethyl moiety improves aqueous solubility compared to purely hydrophobic analogs .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c14-10-2-1-3-11(8-10)17-6-5-16(13(17)20)9-12(19)15-4-7-18/h1-3,8,18H,4-7,9H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDOQZAWWCKWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCO)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a chlorophenyl-substituted amine with an appropriate carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethylating agent reacts with the imidazolidinone intermediate.
Acetylation: The final step involves acetylation of the hydroxyethyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxo group in the imidazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
- Solubility : The hydroxyethyl group may confer better aqueous solubility compared to compounds with hydrophobic substituents (e.g., benzothiazole in ) .
- Conformational Flexibility: The imidazolidinone ring introduces rigidity, contrasting with the flexible thiazolidinone in .
Pharmacological and Physicochemical Properties
Antimicrobial Activity:
- Benzimidazole-Thioether Derivatives (): Exhibit moderate-to-strong activity against S. aureus and C. albicans (MIC: 6.5–8.0 µg/mL) .
- Benzothiazole Derivatives (): Activity linked to the electron-withdrawing substituents (e.g., 3-chlorophenyl) enhancing membrane penetration .
- Target Compound : Predicted activity may depend on the balance between the hydrophilic hydroxyethyl group and lipophilic chlorophenyl ring.
Hydrogen Bonding and Stability:
- Crystal Packing : Compounds like those in form N–H⋯O/N hydrogen bonds, stabilizing dimeric structures. The hydroxyethyl group in the target compound could enhance intermolecular H-bonding, improving crystallinity .
- Thermal Stability : Melting points for dichlorophenyl analogs range from 473–491 K ; the target compound may exhibit similar stability.
Structure-Activity Relationships (SAR)
- Chlorine Substituents: 3-Chlorophenyl derivatives (e.g., ) generally show higher antimicrobial potency than non-halogenated analogs due to increased lipophilicity .
- Heterocyclic Moieties: Imidazolidinone (target) vs. thiazole (): The former’s cyclic urea group may enhance metabolic stability compared to thiazole’s sulfur heteroatom .
- Side Chains : Hydroxyethyl (target) vs. methyl (): The hydroxyethyl group likely reduces cytotoxicity by improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
